CCT3833 -

CCT3833

Catalog Number: EVT-1492143
CAS Number:
Molecular Formula: C18H17NO4S3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
Overview

CCT3833, also known as BAL3833, is a novel compound designed to inhibit both the serine/threonine protein kinases RAF and SRC. This dual inhibition is particularly relevant in the context of cancers driven by mutations in the KRAS gene, which is prevalent in pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer. The compound has shown promising results in preclinical studies and early-phase clinical trials, indicating its potential as a therapeutic option for patients with KRAS-mutant tumors.

Source and Classification

CCT3833 is classified as a panRAF and SRC family kinase inhibitor. It targets multiple isoforms of RAF, including A-Raf, B-Raf, and C-Raf. The compound has been evaluated in various studies for its efficacy against KRAS-mutant cancers, demonstrating significant tumor growth inhibition in vitro and in vivo models. Its development has been documented in several peer-reviewed articles, highlighting its mechanism of action and therapeutic potential .

Synthesis Analysis

The synthesis of CCT3833 involves complex organic chemistry techniques that typically include the following steps:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and coupling reactions to build the core structure of CCT3833.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Specific details regarding the exact synthetic pathway for CCT3833 are proprietary but generally involve multi-step organic synthesis methodologies common in pharmaceutical development .

Molecular Structure Analysis

CCT3833's molecular structure features a unique arrangement that allows it to interact effectively with both RAF and SRC kinases. The compound possesses a pyridopyrazinone moiety that plays a critical role in its binding affinity. Docking studies suggest that CCT3833 acts as a type II inhibitor by binding to the inactive ‘DFG-out’ conformation of BRAF .

  • Molecular Formula: The precise molecular formula has not been disclosed in detail but is characterized by specific functional groups essential for its inhibitory activity.
  • Structural Data: The 3D structure can be modeled using computational chemistry tools to predict binding interactions with target proteins.
Chemical Reactions Analysis

CCT3833 undergoes several chemical reactions upon administration, primarily involving:

  1. Enzymatic Interactions: The compound inhibits the phosphorylation processes mediated by RAF and SRC kinases.
  2. Metabolism: In vivo studies indicate that CCT3833 is metabolized through pathways typical for small molecule inhibitors, potentially involving cytochrome P450 enzymes.

Technical details regarding these reactions are critical for understanding its pharmacokinetics and pharmacodynamics .

Mechanism of Action

The mechanism of action of CCT3833 is centered on its ability to inhibit both RAF and SRC kinases:

  1. Inhibition of RAF Kinase: By binding to RAF in its inactive conformation, CCT3833 prevents downstream signaling through the MAPK pathway, which is crucial for tumor growth.
  2. Inhibition of SRC Kinase: SRC family kinases are involved in various signaling pathways that promote cell proliferation and survival. CCT3833's inhibition leads to reduced activation of these pathways.

This dual inhibition results in significant anti-tumor effects observed in various preclinical models of KRAS-mutant cancers .

Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility have not been extensively published, general characteristics can be inferred:

  • Solubility: As an orally available compound, CCT3833 is likely designed to have sufficient solubility for gastrointestinal absorption.
  • Stability: Stability studies would be essential to determine its shelf-life and storage conditions.

Chemical properties such as pKa values or logP (partition coefficient) are crucial for understanding its bioavailability but require further experimental data .

Applications

CCT3833 holds significant promise in the field of oncology:

  • Clinical Trials: It has been evaluated in phase I clinical trials (NCT02437227), showing potential efficacy in patients with solid tumors harboring KRAS mutations.
  • Therapeutic Use: The compound may provide a new treatment avenue for patients with limited options due to resistance to existing therapies targeting individual pathway components.

The ongoing research aims to further elucidate its effectiveness across various KRAS-mutant cancers and optimize treatment regimens .

Properties

Product Name

CCT3833

Molecular Formula

C18H17NO4S3

SMILES

Unknown

Synonyms

BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.